molecular formula C16H25NO4 B12086791 N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol

Cat. No.: B12086791
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-UHFFFAOYSA-N
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Description

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a benzyloxy group attached to a butanol backbone. This structure imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyloxy group. One common method involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide (BnBr) and a suitable base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Free amine (2S,3S)-2-amino-3-benzyloxy-1-butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group stabilizes the compound, allowing it to selectively interact with target molecules. Upon deprotection, the free amine can form covalent bonds with active sites, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-(2S,3S)-2-amino-3-methyl-1-pentanol: Similar structure but with a methyl group instead of a benzyloxy group.

    N-Boc-(2S,3S)-3-amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid: Contains a trifluoromethyl-phenyl group and a carboxylic acid instead of a benzyloxy group.

Uniqueness

N-Boc-(2S,3S)-2-amino-3-benzyloxy-1-butanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-phenylmethoxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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